Cas no 2228467-42-1 (2-(aminomethyl)-4-(methylsulfanyl)but-1-ene)

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene 化学的及び物理的性質
名前と識別子
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- 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene
- EN300-1807439
- 2228467-42-1
-
- インチ: 1S/C6H13NS/c1-6(5-7)3-4-8-2/h1,3-5,7H2,2H3
- InChIKey: FUOCOQUHURBKPG-UHFFFAOYSA-N
- SMILES: S(C)CCC(=C)CN
計算された属性
- 精确分子量: 131.07687059g/mol
- 同位素质量: 131.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 70.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 51.3Ų
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807439-0.5g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1807439-1.0g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1807439-10.0g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1807439-0.1g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1807439-2.5g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1807439-0.05g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1807439-10g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1807439-1g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1807439-5.0g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1807439-0.25g |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |
2228467-42-1 | 0.25g |
$1078.0 | 2023-09-19 |
2-(aminomethyl)-4-(methylsulfanyl)but-1-ene 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Back matter
2-(aminomethyl)-4-(methylsulfanyl)but-1-eneに関する追加情報
2-(Aminomethyl)-4-(methylsulfanyl)but-1-ene (CAS 2228467-42-1): A Versatile Chemical Intermediate for Modern Applications
In the rapidly evolving field of specialty chemicals, 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene (CAS 2228467-42-1) has emerged as a compound of significant interest to researchers and industrial chemists alike. This sulfur- and nitrogen-containing organic molecule, with its unique functional group combination, offers remarkable versatility in synthetic applications, particularly in the development of pharmaceutical intermediates and agrochemical formulations.
The molecular structure of 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene features both aminomethyl and methylsulfanyl moieties attached to a butene backbone, creating multiple reactive sites that make it valuable for organic synthesis. Recent studies highlight its potential in click chemistry applications, where its dual functionality enables efficient construction of complex molecular architectures - a topic currently trending in green chemistry discussions.
From a material science perspective, this compound has shown promise in the development of functional polymers. The methylsulfanyl group can participate in various polymerization mechanisms, while the aminomethyl functionality provides sites for further modification, making it attractive for creating smart materials with responsive properties. These applications align well with current industry demands for advanced materials in electronics and coatings.
In medicinal chemistry research, 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene serves as a valuable building block for drug discovery. Its structural features are particularly relevant to the development of small molecule therapeutics, with potential applications in addressing current healthcare challenges. The compound's bioisosteric potential makes it interesting for lead optimization in pharmaceutical development pipelines.
The synthetic accessibility of CAS 2228467-42-1 has made it a subject of interest in process chemistry optimization studies. Recent publications have explored more efficient routes to its production, focusing on atom economy and reduced environmental impact - key concerns in modern chemical manufacturing. These developments respond to growing industry emphasis on sustainable chemistry practices.
Analytical characterization of 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the stereochemical aspects of the molecule. The compound's spectral properties have been thoroughly documented, providing valuable references for researchers working with this chemical intermediate.
From a market perspective, demand for CAS 2228467-42-1 has been steadily increasing, particularly from contract research organizations and specialty chemical manufacturers. The compound's supply chain considerations have become a topic of discussion in chemical procurement circles, with emphasis on quality standards and regulatory compliance in different global markets.
In academic research, 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene has found applications in mechanistic studies of organic reactions. Its well-defined reactivity patterns make it useful for investigating reaction kinetics and catalytic processes, contributing to fundamental advances in chemical methodology.
The storage and handling of this compound follow standard protocols for amino- and thioether-containing compounds. While not classified as hazardous under normal conditions, proper laboratory practices should be observed to maintain its stability and purity - a consideration that aligns with current laboratory safety trends in the chemical industry.
Looking forward, 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene (CAS 2228467-42-1) is poised to maintain its relevance in chemical research and industrial applications. As synthetic methodologies continue to evolve and new applications emerge in fields like bioconjugation chemistry and material science, this versatile compound will likely see expanded use across multiple sectors of the chemical enterprise.
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